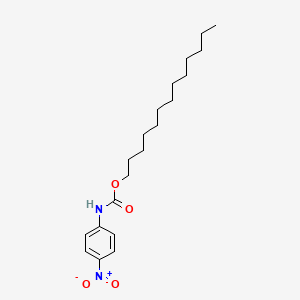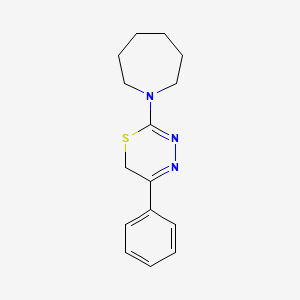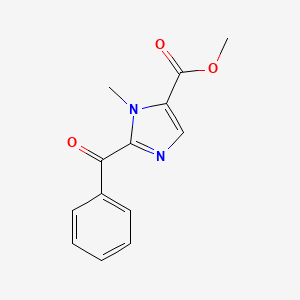![molecular formula C24H17NO3 B14276601 9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one CAS No. 139287-49-3](/img/structure/B14276601.png)
9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one is a complex organic compound with a unique structure that combines chromene and oxazinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base can form the chromene core, which is then further reacted with suitable reagents to introduce the oxazinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by forming stable complexes with proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one: Lacks the methyl group at the 9-position.
9-Methyl-2-phenylchromeno[7,6-b][1,4]oxazin-7(3H)-one: Has only one phenyl group.
Uniqueness
9-Methyl-2,8-diphenylchromeno[7,6-b][1,4]oxazin-7(3H)-one is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
139287-49-3 |
|---|---|
Formule moléculaire |
C24H17NO3 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
9-methyl-2,8-diphenyl-3H-pyrano[3,2-g][1,4]benzoxazin-7-one |
InChI |
InChI=1S/C24H17NO3/c1-15-18-12-19-22(27-14-20(25-19)16-8-4-2-5-9-16)13-21(18)28-24(26)23(15)17-10-6-3-7-11-17/h2-13H,14H2,1H3 |
Clé InChI |
CBXSKJCUHNXLKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=CC3=C(C=C12)N=C(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)







![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
